molecular formula C10H11NO6 B186503 2,3-Dihydroxypropyl 4-nitrobenzoate CAS No. 27913-70-8

2,3-Dihydroxypropyl 4-nitrobenzoate

Cat. No. B186503
CAS RN: 27913-70-8
M. Wt: 241.2 g/mol
InChI Key: MAYAWTAYWBXUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropyl 4-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as nitrobenzoic acid, and it is widely used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 2,3-Dihydroxypropyl 4-nitrobenzoate is not well understood. However, it is believed that this compound acts as a nucleophile and attacks the electrophilic center of the substrate, leading to the formation of a covalent bond. This reaction is reversible, and the product can be hydrolyzed back to the starting material.

Biochemical And Physiological Effects

2,3-Dihydroxypropyl 4-nitrobenzoate has been shown to have various biochemical and physiological effects. This compound has been reported to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have antibacterial and antifungal properties, which can be useful in the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,3-Dihydroxypropyl 4-nitrobenzoate in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable reagent for various experiments. However, one of the limitations of using this compound is its toxicity. This compound is toxic and can cause harm if not handled properly.

Future Directions

There are several future directions for the research on 2,3-Dihydroxypropyl 4-nitrobenzoate. One of the potential applications of this compound is in the development of new drugs. This compound has been shown to have various pharmacological properties, and further research can lead to the development of new drugs for various diseases. Another future direction for research is in the development of new analytical methods. This compound can be used as a reagent for the determination of various analytes, and further research can lead to the development of new analytical methods that are more sensitive and accurate. Additionally, research can be conducted on the environmental impact of this compound, as it is used in various industrial processes and can potentially have harmful effects on the environment.
Conclusion:
In conclusion, 2,3-Dihydroxypropyl 4-nitrobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively used in the synthesis of various organic compounds, as well as a reagent in the determination of various analytes. Further research can lead to the development of new drugs, analytical methods, and a better understanding of the environmental impact of this compound.

Synthesis Methods

The synthesis of 2,3-Dihydroxypropyl 4-nitrobenzoate involves the reaction between 4-nitrobenzoic acid and 1,2,3-trihydroxypropane in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the resulting product is purified through various techniques such as recrystallization and column chromatography.

Scientific Research Applications

2,3-Dihydroxypropyl 4-nitrobenzoate has been extensively used in scientific research due to its potential applications in various fields. This compound has been used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the determination of various analytes such as amino acids, proteins, and nucleic acids.

properties

CAS RN

27913-70-8

Product Name

2,3-Dihydroxypropyl 4-nitrobenzoate

Molecular Formula

C10H11NO6

Molecular Weight

241.2 g/mol

IUPAC Name

2,3-dihydroxypropyl 4-nitrobenzoate

InChI

InChI=1S/C10H11NO6/c12-5-9(13)6-17-10(14)7-1-3-8(4-2-7)11(15)16/h1-4,9,12-13H,5-6H2

InChI Key

MAYAWTAYWBXUSP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCC(CO)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(CO)O)[N+](=O)[O-]

Origin of Product

United States

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